Runcaciguat is a novel compound classified as a soluble guanylate cyclase (sGC) activator, specifically designed to enhance the production of cyclic guanosine monophosphate (cGMP). It operates independently of nitric oxide, making it particularly useful in conditions where nitric oxide signaling is impaired, such as chronic kidney disease (CKD) and cardiovascular diseases. Runcaciguat is recognized for its potential therapeutic applications in restoring cGMP levels and improving vascular function under oxidative stress conditions .
Runcaciguat is derived from a series of chemical modifications aimed at optimizing the activity of sGC activators. It belongs to a class of compounds known as guanylate cyclase activators, which play a crucial role in the nitric oxide-cGMP signaling pathway. This pathway is vital for various physiological processes, including vasodilation and inhibition of platelet aggregation . The compound's systematic name is 4-(2-(4-methylphenyl)-1H-pyrazol-3-yl)-2-methylphenyl 4-(trifluoromethyl)benzoate, highlighting its complex structure that contributes to its biological activity .
The synthesis of runcaciguat involves several key steps that focus on constructing the core structure necessary for its activity. The process typically begins with commercially available starting materials, utilizing techniques such as:
For example, one synthetic route starts from tert-butyl (4-methylphenyl)acetate, which undergoes a series of transformations to yield the desired carboxylic acid derivatives essential for runcaciguat's activity .
Runcaciguat's molecular structure is characterized by its complex arrangement of aromatic rings and functional groups that facilitate its interaction with sGC. Key structural features include:
The molecular formula is CHFNO, indicating a relatively large and complex molecule that can effectively penetrate biological membranes .
Runcaciguat participates in several chemical reactions that are crucial for its mechanism of action:
These reactions are essential for its therapeutic effects in various cardiovascular and renal conditions .
The mechanism by which runcaciguat exerts its effects involves:
Runcaciguat exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective dosing regimens in clinical settings.
Runcaciguat has significant potential in various scientific and clinical applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3